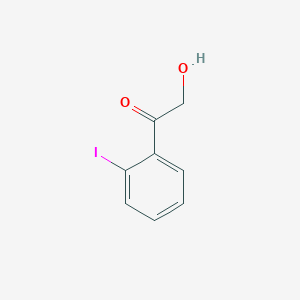

2-Hydroxy-2'-iodoacetophenone

CAS No.: 877868-88-7

Cat. No.: VC8305019

Molecular Formula: C8H7IO2

Molecular Weight: 262.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877868-88-7 |

|---|---|

| Molecular Formula | C8H7IO2 |

| Molecular Weight | 262.04 g/mol |

| IUPAC Name | 2-hydroxy-1-(2-iodophenyl)ethanone |

| Standard InChI | InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 |

| Standard InChI Key | SSQXUBNIMYEZND-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)CO)I |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CO)I |

Introduction

Chemical Identity and Structural Characteristics

2-Hydroxy-2'-iodoacetophenone (theoretical IUPAC name: 1-(2-hydroxy-2-iodophenyl)ethan-1-one) hypothetically features a hydroxyl group and iodine atom at adjacent positions on the acetophenone backbone. While no direct experimental data exists for this exact isomer, related compounds such as 2'-iodoacetophenone (CAS 2142-70-3) and 2'-hydroxy-6'-iodoacetophenone (CAS 1823330-79-5) provide foundational insights .

Molecular and Physical Properties

Hypothetical properties extrapolated from analogous compounds include:

The presence of both electron-withdrawing (iodo) and electron-donating (hydroxy) groups creates unique electronic effects, potentially influencing reactivity in cross-coupling reactions .

Synthetic Methodologies

Diazotization-Iodination Pathways

A validated route for 2'-iodoacetophenone involves diazotization of 2-acetylaniline followed by iodide displacement :

-

Amine salt formation: 2-Acetylaniline reacts with p-TsOH in acetonitrile.

-

Diazotization: NaNO₂ and KI introduce the diazo intermediate at 0–5°C.

-

Iodination: Thermal decomposition yields 2'-iodoacetophenone in 94% yield .

For hydroxylated analogues, electrophilic iodination of 2-hydroxyacetophenone precursors could be employed, though regioselectivity challenges may arise due to competing ortho/para directing effects .

Photoinduced Functionalization

Recent advances in photoredox catalysis enable radical-mediated couplings. A protocol for 2-hydroxytrifluoroethylacetophenones demonstrates:

-

Use of 4DPAIPN photocatalyst under 427 nm LED irradiation

-

DMSO solvent system maintains solubility of iodinated intermediates

This methodology could theoretically adapt to introduce hydroxyl and iodo groups sequentially.

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

2'-Iodoacetophenone derivatives undergo efficient palladium-catalyzed coupling with boronic acids. Key parameters:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Solvent: Chlorobenzene or toluene at 80–110°C

-

Scope: Broad tolerance for electron-rich/neutral boronic acids

The hydroxyl group’s presence may necessitate protecting group strategies (e.g., silylation) to prevent catalyst poisoning.

Reductive Transformations

NaBH₄ reduction of ketones to secondary alcohols has been demonstrated in ethanol/water systems . For 2-hydroxy-2'-iodoacetophenone, this could yield a diol intermediate for further functionalization.

Applications in Heterocyclic Synthesis

Flavone Derivatives

2-Hydroxyacetophenones serve as precursors to flavones via palladium-catalyzed carbonylation :

-

Carbonylation: CO insertion into aryl bromide bonds

-

Cyclization: Intramolecular esterification forms the flavone core

Spectroscopic Characterization

While experimental data for 2-hydroxy-2'-iodoacetophenone remains unavailable, predicted spectral features based on analogues include:

-

¹H NMR (CDCl₃):

-

Acetyl singlet: δ 2.6–2.8 ppm

-

Aromatic protons: δ 6.8–7.9 ppm (complex splitting from ortho substituents)

-

-

¹³C NMR:

-

Carbonyl: δ 195–205 ppm

-

C-I: δ 90–100 ppm

-

Mass spectrometry would likely show a molecular ion cluster at m/z 262 (M⁺) with characteristic iodine isotope patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume